
2-Methyl-1-(1,3-thiazol-2-yl)piperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(1,3-thiazol-2-yl)piperazine dihydrochloride: (CAS No. 1423032-31-8) is a chemical compound with the following properties:
Molecular Formula: C₈H₁₅Cl₂N₃S
Molecular Weight: 256.20 g/mol
MDL Number: MFCD22628456
Métodos De Preparación
Synthetic Routes:: The synthetic route for this compound involves the reaction of 1-(1,3-thiazol-2-yl)propan-1-amine 2-amino-1,3-thiazole ) with 2-methylpiperazine . The dihydrochloride salt is formed during the final step of the synthesis.
Reaction Conditions::Starting Material: 1-(1,3-thiazol-2-yl)propan-1-amine
Reagent: 2-methylpiperazine
Solvent: Appropriate organic solvent (e.g., ethanol, methanol)
Temperature: Room temperature
Reaction Time: Several hours
Isolation: The product is isolated as the dihydrochloride salt.
Industrial Production:: Industrial production methods may involve large-scale synthesis using optimized conditions. specific industrial processes are proprietary and may not be publicly disclosed.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The compound can undergo oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: It can participate in substitution reactions.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate)
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)
Substitution: Alkylating agents (e.g., alkyl halides)
Major Products:: The major products depend on the specific reaction conditions. For example:
- Oxidation may yield an oxidized derivative.
- Reduction could lead to a reduced form.
- Substitution reactions may result in alkylated or substituted compounds.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities.
Medicine: May have pharmacological properties.
Industry: Employed in the development of new materials.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways. Further studies are needed to elucidate its effects fully.
Comparación Con Compuestos Similares
While there are related compounds, the uniqueness of 2-Methyl-1-(1,3-thiazol-2-yl)piperazine dihydrochloride lies in its specific structure and reactivity.
and sources.
Propiedades
Fórmula molecular |
C8H15Cl2N3S |
|---|---|
Peso molecular |
256.20 g/mol |
Nombre IUPAC |
2-(2-methylpiperazin-1-yl)-1,3-thiazole;dihydrochloride |
InChI |
InChI=1S/C8H13N3S.2ClH/c1-7-6-9-2-4-11(7)8-10-3-5-12-8;;/h3,5,7,9H,2,4,6H2,1H3;2*1H |
Clave InChI |
KHSGBSOPXFOUGO-UHFFFAOYSA-N |
SMILES canónico |
CC1CNCCN1C2=NC=CS2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


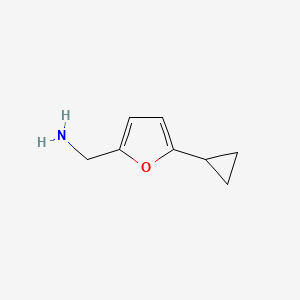
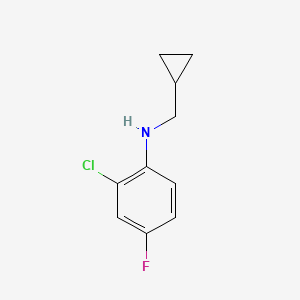



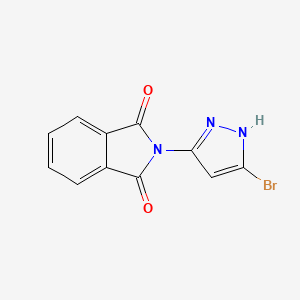

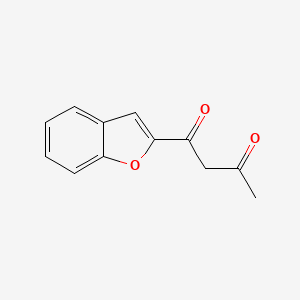
![2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol](/img/structure/B13319663.png)
![rel-tert-Butyl (1R,3S)-1-((tert-butylsulfinyl)amino)-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13319665.png)
![2-(2-Amino-1,3-thiazol-5-YL)bicyclo[2.2.1]heptan-2-OL](/img/structure/B13319671.png)
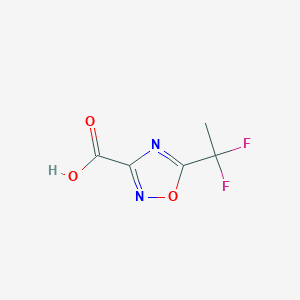
![Bicyclo[2.2.1]heptan-2-ylmethanethiol](/img/structure/B13319694.png)

